molecular formula C11H19NO3 B11926664 (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B11926664
M. Wt: 213.27 g/mol
InChI Key: XTEBUCCBQRIZOA-XHNCKOQMSA-N
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Description

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound featuring a 6-azabicyclo[3.2.0]heptane core with a hydroxyl group at position 4 and a tert-butyl carboxylate ester at position 4. Its stereochemistry (1S,4S,5R) is critical for its physicochemical and biological properties.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,4S,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

XTEBUCCBQRIZOA-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@H](CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.

    Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a [3+2] cycloaddition reaction.

    Hydroxylation: Introduction of the hydroxyl group can be accomplished using oxidation reactions, such as the use of osmium tetroxide (OsO4) followed by reduction.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and affinity for its targets.

Comparison with Similar Compounds

Key Observations:

  • Stereochemistry : The (1S,4S,5R) configuration distinguishes it from stereoisomers like (1R,5S)-tert-butyl derivatives, which are commercially available but lack the hydroxyl group .

Pharmacological and Physicochemical Properties

Property Target Compound (Inferred) tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (1S,5R)-6-Amino Analog
Molecular Weight ~212 g/mol (estimated) 198.26 g/mol 212.28 g/mol
LogP (Predicted) ~1.5 (hydroxyl reduces lipophilicity) 2.1 1.8
Applications Potential metallo-β-lactamase mimic PET radioligand precursor Pharmaceutical intermediate
Thermal Stability Moderate (tert-butyl group enhances stability) Stable up to 150°C Sensitive to hydrolysis (amino group)

Commercial and Regulatory Status

  • Regulatory Notes: Related compounds are classified as laboratory chemicals, requiring standard safety protocols (gloves, ventilation) .

Biological Activity

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition studies. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies and case reports.

  • Molecular Formula : C11_{11}H19_{19}N O3_3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1523530-18-8

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its antibacterial properties and its effects on various enzymes.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. The following table summarizes the findings from relevant studies:

Bacterial Strain Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Bacillus subtilisModerate Inhibition
Micrococcus luteusStrong Inhibition
Serratia marcescensWeak Inhibition

The compound was tested using the agar well diffusion method, where it showed varying degrees of effectiveness compared to standard antibiotics like meropenem.

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been investigated for its potential as an enzyme inhibitor. The following activities were reported:

  • Urease Inhibition : The compound demonstrated significant urease inhibition, which is crucial for managing conditions like urinary tract infections.
  • Alpha-Amylase Inhibition : Moderate inhibition was noted, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism.

The results of enzyme inhibition assays are summarized in the following table:

Enzyme Inhibition Level Reference
UreaseSignificant
Alpha-AmylaseModerate

Case Studies

A notable study focused on the synthesis of structural analogues of beta-lactam antibiotics revealed that compounds similar to this compound exhibited enhanced antibacterial activity against resistant bacterial strains. These findings highlight the compound's potential in drug development aimed at combating antibiotic resistance .

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